(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrrole, thiazole, and piperazine moieties. These structural components are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a pyrrole group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with pyrrole, thiazole, and piperazine moieties, such as:
- (1H-pyrrol-1-yl)thiazole derivatives
- (2-hydroxyphenyl)piperazine derivatives
- Thiazole-piperazine hybrids
Uniqueness
The uniqueness of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16-6-2-1-5-15(16)20-9-11-21(12-10-20)17(24)14-13-25-18(19-14)22-7-3-4-8-22/h1-8,13,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEJCBRKBGZAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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